molecular formula C25H26N2O B12913780 2-(Dibenzylamino)-1-(3,4-dihydroisoquinolin-2(1H)-yl)ethan-1-one CAS No. 827310-17-8

2-(Dibenzylamino)-1-(3,4-dihydroisoquinolin-2(1H)-yl)ethan-1-one

Cat. No.: B12913780
CAS No.: 827310-17-8
M. Wt: 370.5 g/mol
InChI Key: MQEVDBLUMCJYJD-UHFFFAOYSA-N
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Description

2-(Dibenzylamino)-1-(3,4-dihydroisoquinolin-2(1H)-yl)ethanone is a complex organic compound that belongs to the class of dihydroisoquinolines. This compound is characterized by its unique structure, which includes a dibenzylamino group and a dihydroisoquinoline moiety. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Dibenzylamino)-1-(3,4-dihydroisoquinolin-2(1H)-yl)ethanone typically involves multi-step organic reactions. One common method involves the condensation of 3,4-dihydroisoquinoline with dibenzylamine in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions with an appropriate solvent such as ethanol or methanol. The product is then purified using techniques like recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated systems for precise control of reaction conditions. Industrial methods also emphasize cost-effectiveness and scalability, ensuring that the compound can be produced in sufficient quantities for commercial applications .

Chemical Reactions Analysis

Types of Reactions

2-(Dibenzylamino)-1-(3,4-dihydroisoquinolin-2(1H)-yl)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce amines or alcohols .

Scientific Research Applications

2-(Dibenzylamino)-1-(3,4-dihydroisoquinolin-2(1H)-yl)ethanone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Dibenzylamino)-1-(3,4-dihydroisoquinolin-2(1H)-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Dibenzylamino)-1-(3,4-dihydroisoquinolin-2(1H)-yl)ethanone is unique due to its specific combination of a dibenzylamino group and a dihydroisoquinoline moiety. This unique structure contributes to its distinct chemical reactivity and potential biological activities, making it a valuable compound for various research applications .

Properties

CAS No.

827310-17-8

Molecular Formula

C25H26N2O

Molecular Weight

370.5 g/mol

IUPAC Name

2-(dibenzylamino)-1-(3,4-dihydro-1H-isoquinolin-2-yl)ethanone

InChI

InChI=1S/C25H26N2O/c28-25(27-16-15-23-13-7-8-14-24(23)19-27)20-26(17-21-9-3-1-4-10-21)18-22-11-5-2-6-12-22/h1-14H,15-20H2

InChI Key

MQEVDBLUMCJYJD-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC2=CC=CC=C21)C(=O)CN(CC3=CC=CC=C3)CC4=CC=CC=C4

Origin of Product

United States

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